N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide is a synthetic small molecule characterized by a 5-methylisoxazole-4-carboxamide core linked to a [2,2'-bifuran]-5-ylmethyl substituent. The isoxazole-4-carboxamide scaffold is pharmacologically significant, as seen in drugs like leflunomide, a dihydroorotate dehydrogenase (DHODH) inhibitor used in autoimmune diseases . The bifuran moiety introduces enhanced π-conjugation and polarizability, which may influence electronic properties and biological interactions . While direct data on this compound’s synthesis or activity is absent in the provided evidence, its structural analogs provide critical insights for comparison.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-11(8-16-20-9)14(17)15-7-10-4-5-13(19-10)12-3-2-6-18-12/h2-6,8H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITIKLBQYZOGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Analog: DPTM-5 and DPTM-6
- DPTM-5 : Features a 5,5′-dimethyl-2,2′-bifuran π-linker paired with a second π-linker (2,5-dimethylfuran). Exhibits the highest polarizability (<α> = 677.51 a.u.) among analogs, attributed to extended conjugation .
- DPTM-6 : Shares the 5,5′-dimethyl-2,2′-bifuran first π-linker but pairs it with a 2,5-dimethyloxazole second linker. Polarizability decreases to 668.19 a.u., highlighting the impact of heteroatom substitution on electronic delocalization .
Comparison with Target Compound: The bifuran substituent in the target compound likely enhances polarizability similar to DPTM-3.
Table 1: Polarizability and Structural Features
Metabolic and Toxicity Profiles
Key Analog: Leflunomide and UTL-5 Series
- Leflunomide (5-methylisoxazole-4-carboxamide): Metabolized via N-O bond cleavage to teriflunomide, a DHODH inhibitor. Associated with hepatotoxicity and teratogenicity due to reactive metabolites .
- UTL-5b (5-methylisoxazole-3-carboxamide) : Avoids N-O cleavage, undergoing peptide bond hydrolysis instead. Exhibits reduced toxicity and hepatoprotective effects while retaining anti-inflammatory activity .
However, the bifuran group may alter metabolic pathways or binding to DHODH, necessitating further study.
Table 2: Metabolic and Toxicity Data
Key Analog: Compound 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide)
- Activity : Demonstrated potent antioxidant effects in vitro and in vivo, elevating total antioxidant capacity (TAC) in murine models .
Comparison with Target Compound : The bifuran substituent may confer superior antioxidant or anti-inflammatory activity due to increased electron density. However, the lack of halogen or bulky groups (e.g., tert-butyl) could reduce bioavailability compared to 2a.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
